![molecular formula C21H27ClFN3O3 B2793872 N-(4-(3-(4-(2-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)acetamide hydrochloride CAS No. 1215476-76-8](/img/structure/B2793872.png)
N-(4-(3-(4-(2-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)acetamide hydrochloride
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Overview
Description
N-(4-(3-(4-(2-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C21H27ClFN3O3 and its molecular weight is 423.91. The purity is usually 95%.
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Scientific Research Applications
Inhibitor of Human Equilibrative Nucleoside Transporters
This compound has been studied as a potential inhibitor of human equilibrative nucleoside transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .
Structure-Activity Relationship Studies
The compound has been used in structure-activity relationship studies. These studies aim to understand the relationship between the chemical structure of a molecule and its biological activity .
Synthesis of Piperazines
The compound is a piperazine derivative. Piperazines and their derivatives show a wide range of biological and pharmaceutical activity . Therefore, this compound could be used in the synthesis of other piperazine derivatives .
Development of New Drugs
Given its biological activity, the compound could be used in the development of new drugs. For example, piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Pharmacological Research
The compound could be used in pharmacological research, particularly in studies related to ENTs. For example, it could be used to study the effects of ENT inhibitors on cell viability, protein expression, and internalization of ENT1 and ENT2 .
Molecular Docking Analysis
The compound could be used in molecular docking analysis. This is a method used in computational biology to predict the orientation of one molecule to a second when bound to each other to form a stable complex .
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
The compound interacts with ENTs, inhibiting their function. It has been demonstrated that this compound is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 . The compound reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .
Result of Action
The compound’s action results in the inhibition of ENTs, leading to reduced nucleotide synthesis and altered adenosine function
properties
IUPAC Name |
N-[4-[3-[4-(2-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O3.ClH/c1-16(26)23-17-6-8-19(9-7-17)28-15-18(27)14-24-10-12-25(13-11-24)21-5-3-2-4-20(21)22;/h2-9,18,27H,10-15H2,1H3,(H,23,26);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFGYBODYQFUDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3F)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-(4-(2-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)acetamide hydrochloride |
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